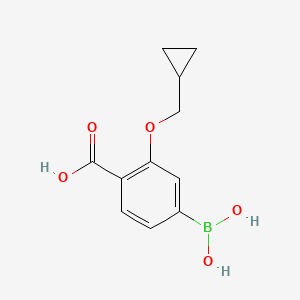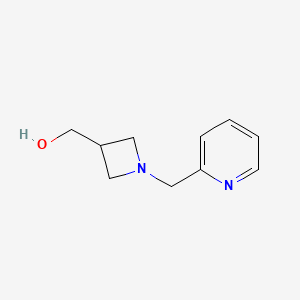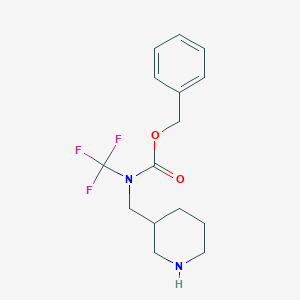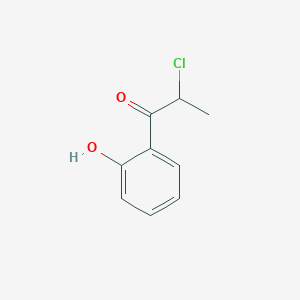
(R)-1-(4-bromophenyl)pentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-bromophenyl)pentylamine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-bromophenyl)pentylamine typically involves the bromination of a phenyl ring followed by the attachment of a pentylamine chain. One common method includes the use of bromine or a brominating agent to introduce the bromine atom to the phenyl ring. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-bromophenyl)pentylamine may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-bromophenyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of phenylpentylamine.
Substitution: Formation of substituted phenylpentylamines with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-1-(4-bromophenyl)pentylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-(4-bromophenyl)pentylamine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The pentylamine chain can interact with biological membranes, affecting the compound’s distribution and activity within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromophenylamine: Lacks the pentyl chain, resulting in different chemical properties and applications.
1-(4-bromophenyl)butylamine: Similar structure but with a shorter alkyl chain, affecting its reactivity and biological activity.
4-bromo-N,N-dimethylaniline: Contains a dimethylamino group instead of a pentylamine chain, leading to different chemical behavior.
Uniqueness
®-1-(4-bromophenyl)pentylamine is unique due to the combination of the bromine atom on the phenyl ring and the pentylamine chain. This structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1228542-91-3 |
|---|---|
Molekularformel |
C11H16BrN |
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
(1R)-1-(4-bromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
XWMATEXNOIDDRI-LLVKDONJSA-N |
Isomerische SMILES |
CCCC[C@H](C1=CC=C(C=C1)Br)N |
Kanonische SMILES |
CCCCC(C1=CC=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


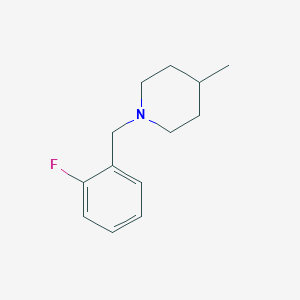
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)

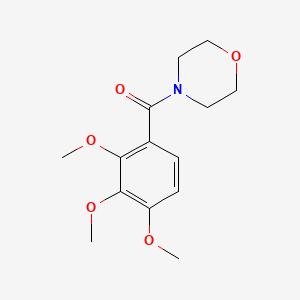
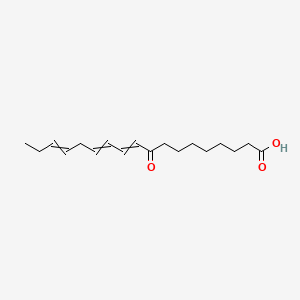

![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
